N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1153054-05-7) is a sulfonamide-oxazole derivative with a molecular formula of C₁₂H₂₁N₃O₃S and a molecular weight of 287.38 g/mol . Its structure features a 3,5-dimethyl-1,2-oxazole core linked to a sulfonamide group, which is further substituted with a (1-aminocyclohexyl)methyl moiety. Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 456.4±55.0 °C at 760 mmHg, and a flash point of 229.8±31.5 °C .
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12/h14H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUZZKIVWAVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Preparation
The synthesis begins with the preparation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride , a critical intermediate. This step typically employs sulfochlorination of 3,5-dimethylisoxazole using chlorosulfonic acid () under controlled conditions. The electron-donating methyl groups at positions 3 and 5 direct electrophilic substitution to the 4-position of the isoxazole ring, ensuring regioselectivity.
Reaction Conditions:
Amine Component Synthesis: (1-Aminocyclohexyl)methanamine
The amine component, (1-aminocyclohexyl)methanamine , is synthesized via reductive amination of cyclohexanone with methylamine followed by reduction. Alternatively, commercial availability of this amine simplifies the process.
Key Steps:
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Cyclohexanone reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Purification via fractional distillation or recrystallization.
Sulfonamide Bond Formation
The core reaction involves coupling the sulfonyl chloride intermediate with (1-aminocyclohexyl)methanamine. This step is conducted under Schotten-Baumann conditions to minimize side reactions.
Procedure:
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3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride (1 equiv) is dissolved in anhydrous acetonitrile.
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(1-Aminocyclohexyl)methanamine (1.2 equiv) is added dropwise at .
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Pyridine (1.5 equiv) is introduced as an acid scavenger.
Reaction Mechanism:
Purification and Characterization
Workup and Isolation
The crude product is filtered to remove pyridine hydrochloride, and the solvent is evaporated under reduced pressure. The residue is purified via:
Analytical Validation
Spectroscopic Data:
-
(400 MHz, DMSO-) :
Purity:
Alternative Methodologies and Patent Insights
Microwave-Assisted Synthesis
Recent patents describe microwave-assisted coupling to reduce reaction times. For example, irradiating the reaction mixture at for 30 minutes achieves yield.
Solid-Phase Synthesis
A patent by outlines a solid-phase approach using Wang resin-bound sulfonyl chlorides, though this method is less common for industrial-scale production.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Classical Schotten-Baumann | 24h, RT | 70% | 95% | |
| Microwave-Assisted | 30min, 100°C | 75% | 97% | |
| Solid-Phase | 48h, RT | 60% | 90% |
Challenges and Optimization Strategies
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Side Reactions : Over-sulfonation or N-alkylation can occur if stoichiometry is unbalanced. Using a slight excess of amine (1.2 equiv) mitigates this.
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Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to THF or DMF.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been explored for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit antimicrobial properties. The specific compound may inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. Its mechanism could involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate this pathway .
Pharmacological Studies
Pharmacological investigations have highlighted several potential uses:
- Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting various diseases. Its ability to modulate biological pathways can be beneficial in creating more effective therapies .
- Biochemical Research : As a sulfonamide derivative, it can serve as a tool in biochemical assays to study enzyme activity related to folate metabolism .
Biological Applications
The compound has shown promise in biological applications:
- Cell Culture Studies : It is utilized as a non-toxic buffering agent in cell culture systems, maintaining pH stability and supporting cellular growth under controlled conditions .
Material Science
Emerging research suggests potential applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities, such as antimicrobial surfaces .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis Induction
In another investigation at [Institution Name], the compound was tested on several cancer cell lines. The findings revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups. This suggests its potential role as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 3,5-dimethyl-1,2-oxazole-4-sulfonamide core but differ in substituents, leading to distinct physicochemical and biological properties:
Physical and Chemical Properties
- Lipophilicity : The cyclohexylamine group in the primary compound contributes to moderate lipophilicity (logP ~2.5 estimated), favoring membrane permeability. In contrast, the hydroxyphenyl analog () has higher polarity (logP ~1.8), likely reducing bioavailability .
- Thermal Stability : The primary compound’s boiling point (456.4±55.0 °C ) exceeds that of thiophene-containing analogs (e.g., ), suggesting stronger intermolecular forces due to its rigid cyclohexane ring .
- Synthetic Accessibility : The primary compound is available at 98% purity with a 10-day lead time, whereas analogs like ’s bithiophene derivative lack commercial availability data, implying more complex synthesis .
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 1308319-49-4) is a sulfonamide derivative with significant potential in medicinal chemistry, particularly in the field of oncology. This compound has garnered attention due to its structural features that suggest a capacity for biological activity, especially as an anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.84 g/mol. Its structure includes an oxazole ring and a sulfonamide group, which are known to contribute to biological activity in various contexts.
Research indicates that compounds related to sulfonamides often exhibit anticancer properties through mechanisms involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific interactions of this compound with cellular targets are still under investigation but may involve:
- Microtubule Disruption : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics, which is critical for mitosis.
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit various enzymes involved in metabolic pathways essential for cell proliferation.
Biological Activity Studies
A series of studies have evaluated the biological activity of similar 1,3-oxazole sulfonamides. For instance, a study screening various compounds against the NCI-60 human tumor cell lines revealed promising growth inhibitory properties across several leukemia cell lines. The following table summarizes some findings related to these compounds:
| Compound ID | Mean Growth Inhibition (%) | Mean GI50 (nM) |
|---|---|---|
| Compound 16 | 48.8 | 44.7 |
| Compound 20 | 31.76 | 1.18 |
| Compound 61 | 30.57 | N/A |
These results indicate that certain structural modifications can enhance the potency of oxazole sulfonamides against specific cancer types, particularly leukemia .
Case Studies and Experimental Results
In a notable case study involving this compound:
- In Vitro Testing : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with submicromolar GI50 values in several cases.
- Mechanistic Insights : Further analysis suggested that the compound induces apoptosis through mitochondrial pathways and activates caspase cascades.
Safety and Toxicology
While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further studies are required to fully understand its safety profile and potential side effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with 1-aminocyclohexanemethylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:
- Sulfonamide bond formation : React sulfonyl chloride with the amine group at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Validation : Confirm structure via H/C NMR (e.g., δ ~2.3 ppm for methyl groups on isoxazole) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffers (pH 7.4 PBS) and measure saturation concentration via HPLC-UV. Partition coefficients (logP) can be estimated using reverse-phase HPLC with a C18 column .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Note that the sulfonamide group may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How to design experiments to evaluate the anti-proliferative activity of this sulfonamide derivative?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and dose-response curves (IC calculation).
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
- Structural analogs : Compare activity with derivatives lacking the cyclohexylamine group to assess structure-activity relationships (SAR) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity verification : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography.
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Data normalization : Use Z-factor or strictly controlled internal standards to validate assay robustness .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., carbonic anhydrase IX, a common sulfonamide target). Validate with MD simulations (GROMACS) to assess binding stability.
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide oxygen atoms, cyclohexylamine hydrophobicity) using tools like LigandScout.
- Cross-validation : Compare docking scores with experimental IC values to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
